2,4,5-Trichlorobenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.00 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 141508. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4,5-trichlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl3O2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTFNNDHASFGWFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8075332 | |

| Record name | 2,4,5-Trichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8075332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50-82-8 | |

| Record name | 2,4,5-Trichlorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,5-Trichlorobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 50-82-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141508 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2,4,5-trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4,5-Trichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8075332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,5-Trichlorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,5-TRICHLOROBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Z293EF6PA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4,5-Trichlorobenzoic Acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 2,4,5-Trichlorobenzoic acid. The information is curated for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and structural understanding.

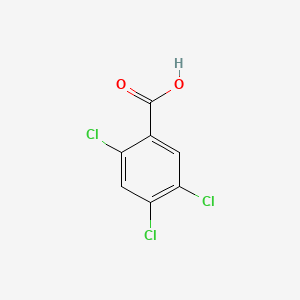

Chemical Identity and Structure

This compound is a chlorinated derivative of benzoic acid. Its structure is characterized by a benzene ring substituted with a carboxylic acid group and three chlorine atoms at positions 2, 4, and 5.

Structural Identifiers:

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 50-82-8[1][2][3][4] |

| Molecular Formula | C₇H₃Cl₃O₂[1][2][3][4] |

| SMILES | C1=C(C(=CC(=C1Cl)Cl)Cl)C(=O)O[1] |

| InChI | InChI=1S/C7H3Cl3O2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H,(H,11,12)[1] |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

Quantitative Physicochemical Data:

| Property | Value | Source |

| Molecular Weight | 225.46 g/mol | [2][3][4] |

| Appearance | Yellow powder | [2] |

| Melting Point | 164-165 °C (for the related 2,3,5-isomer) | [5] |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | [1][3] |

| LogP (octanol-water partition coefficient) | 3.345 - 3.4 | [1][3] |

| Storage Temperature | 0-8°C or Room Temperature | [2][3] |

Synthesis and Reactivity

This compound serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[2] A general method for its synthesis involves the hydrolysis of a corresponding 2,4,5-trihalobenzoyl halide or ester. A more specific synthesis can be adapted from methods used for its isomers, such as the Sandmeyer reaction starting from an appropriate aminodichlorobenzoic acid.

Representative Synthetic Workflow

The following diagram illustrates a plausible synthetic pathway for a trichlorobenzoic acid isomer, which can be conceptually applied to the 2,4,5-isomer. This workflow is based on the synthesis of 2,3,5-Trichlorobenzoic acid.[5]

Caption: A representative synthetic workflow for a trichlorobenzoic acid isomer.

Experimental Protocol: Synthesis of 2,3,5-Trichlorobenzoic Acid (as a representative example)[5]

-

Preparation of Nitrous Acid Mixture: Powered sodium nitrite (37.0 g, 0.54 mol) is added portionwise to concentrated sulfuric acid (270 ml) under a nitrogen atmosphere, with the temperature maintained below 70°C.

-

Diazotization: 3-amino-2,5-dichlorobenzoic acid (100 g, 0.45 mol) is dissolved in hot glacial acetic acid (1,200 ml). The solution is cooled to room temperature and added dropwise to the cooled nitrous acid mixture, keeping the internal temperature below 30°C. The resulting solution is left at room temperature for 2 hours.

-

Sandmeyer Reaction: The solution from the previous step is slowly added to a stirred solution of cuprous chloride (97 g, 0.97 mol) in concentrated hydrochloric acid (970 ml).

-

Isolation: The mixture is stirred until nitrogen evolution ceases and then left overnight. The solid product is filtered, washed with water, and dried in vacuo.

Analytical Methodologies

The analysis of this compound is essential for quality control, environmental monitoring, and research. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly employed techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of this compound. The following is a representative protocol adapted from methods for similar compounds.[6][7]

-

Instrumentation: An HPLC system equipped with a UV detector.

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 40:60 v/v) with an acidic modifier like 0.1% formic acid or trifluoroacetic acid to ensure the analyte is in its protonated form.[6][7]

-

Flow Rate: 1.0 mL/min.[6]

-

Detection Wavelength: 272 nm.[6]

-

Injection Volume: 5 µL.[6]

-

Sample Preparation: Samples should be dissolved in a suitable solvent (e.g., the mobile phase) and filtered through a 0.45-µm filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high sensitivity and specificity for the analysis of this compound, often after a derivatization step to increase its volatility.[8]

-

Derivatization: The carboxylic acid group is typically derivatized, for example, by methylation using diazomethane or methyl chloroformate, to form the more volatile methyl ester.[8]

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5 or equivalent.[8]

-

Carrier Gas: Helium.

-

Temperature Program: An appropriate temperature gradient is used to separate the analyte from other components in the sample.

-

Ionization Mode: Electron Ionization (EI).

-

Detection: The mass spectrometer is operated in either full scan mode to identify the compound based on its mass spectrum or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for the structural elucidation of this compound. The spectrum would be expected to show two singlets in the aromatic region, corresponding to the two non-equivalent aromatic protons. Spectral data for this compound is available in public databases.[1]

Biological Activity and Applications

This compound is primarily known for its application as a herbicide, particularly for targeting broadleaf weeds.[2] Its mechanism of action is believed to be similar to that of other auxinic herbicides like 2,4-D, which mimic the natural plant hormone auxin.[9] This leads to uncontrolled and disorganized plant growth, ultimately resulting in the death of susceptible plants.[9]

Proposed Mechanism of Action as a Herbicide

The following diagram illustrates the logical flow of the proposed herbicidal action of an auxinic herbicide.

Caption: Proposed mechanism of action for an auxinic herbicide.

Beyond its use in agriculture, this compound is also a valuable building block in organic synthesis for the production of dyes and pigments.[2]

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Appropriate personal protective equipment, including gloves, safety glasses, and respiratory protection, should be used when handling this compound.[10] Work should be conducted in a well-ventilated area.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive safety data sheet (SDS) or professional advice. Always consult the relevant SDS and follow established laboratory safety protocols when handling any chemical.

References

- 1. This compound | C7H3Cl3O2 | CID 5786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. chemscene.com [chemscene.com]

- 4. scbt.com [scbt.com]

- 5. prepchem.com [prepchem.com]

- 6. americanlaboratory.com [americanlaboratory.com]

- 7. Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2,4,5-Trifluorobenzoic acid(446-17-3) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 2,4,5-Trichlorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2,4,5-Trichlorobenzoic acid, a key intermediate in the production of various agrochemicals and pharmaceuticals. This document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic routes to facilitate understanding and replication in a laboratory setting.

Core Synthesis Pathways

Two principal and industrially relevant pathways for the synthesis of this compound are the oxidation of 2,4,5-trichlorotoluene and the hydrolysis of 2,4,5-trichlorobenzotrichloride. Both routes offer viable methods for obtaining the target molecule, with the choice of pathway often depending on the availability of starting materials and desired scale of production.

Oxidation of 2,4,5-Trichlorotoluene

The oxidation of the methyl group of 2,4,5-trichlorotoluene presents a direct and efficient route to this compound. Strong oxidizing agents, such as potassium permanganate (KMnO₄), are typically employed for this transformation. The reaction proceeds by converting the methyl group into a carboxylic acid function.

A detailed experimental protocol, adapted from the synthesis of a related chlorobenzoic acid, is provided below.[1][2][3]

Experimental Protocol: Oxidation of 2,4,5-Trichlorotoluene

Materials:

-

2,4,5-Trichlorotoluene

-

Potassium Permanganate (KMnO₄)

-

Water

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Bisulfite (optional, for quenching excess permanganate)

-

Toluene (for recrystallization)

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser and a mechanical stirrer, combine 2,4,5-trichlorotoluene and a solution of potassium permanganate in water.

-

Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the disappearance of the purple color of the permanganate. This typically requires several hours.

-

Once the reaction is complete, cool the mixture and filter off the manganese dioxide (MnO₂) precipitate. Wash the filter cake with hot water.

-

Combine the filtrate and washings. If any purple color from unreacted permanganate remains, it can be quenched by the careful addition of a small amount of sodium bisulfite until the solution becomes colorless.

-

Concentrate the filtrate by distillation to a smaller volume.

-

While hot, carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 2, which will precipitate the crude this compound.

-

Cool the mixture in an ice bath to complete the precipitation.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent, such as toluene, to yield pure this compound.

Quantitative Data:

The following table provides an example of the stoichiometry for a similar oxidation of o-chlorotoluene, which can be adapted for 2,4,5-trichlorotoluene.[2]

| Reagent | Molar Ratio (to o-chlorotoluene) | Example Quantity |

| o-Chlorotoluene | 1 | 200 g (1.6 mol) |

| Potassium Permanganate | 2.375 | 600 g (3.8 mol) |

| Water | - | 7 L |

| Conc. Hydrochloric Acid | - | 250 cc |

| Product Yield | - | 76-78% (of oxidized starting material) |

Logical Workflow for Oxidation of 2,4,5-Trichlorotoluene

Caption: Synthesis of 2,4,5-Trichlorotoluene and its subsequent oxidation.

Hydrolysis of 2,4,5-Trichlorobenzotrichloride

An alternative pathway involves the hydrolysis of 2,4,5-trichlorobenzotrichloride. This method is particularly useful when the benzotrichloride derivative is readily accessible. The hydrolysis is typically carried out under acidic conditions, using concentrated sulfuric acid.

A general procedure for this type of transformation is outlined in a patent for the synthesis of the 2,4,6-isomer.[4]

Experimental Protocol: Hydrolysis of 2,4,5-Trichlorobenzotrichloride

Materials:

-

2,4,5-Trichlorobenzotrichloride

-

Concentrated Sulfuric Acid

-

Water

Procedure:

-

In a reaction vessel resistant to strong acids, slowly add 2,4,5-trichlorobenzotrichloride to concentrated sulfuric acid with stirring, while controlling the temperature.

-

Heat the mixture to a specified temperature (e.g., 120-130 °C) and maintain it for a period of time to ensure complete hydrolysis.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture onto crushed ice or into cold water to precipitate the crude this compound.

-

Collect the solid product by vacuum filtration and wash thoroughly with water to remove any residual acid.

-

The crude product can be further purified by recrystallization.

Quantitative Data:

The following table is based on the synthesis of the 2,4,6-isomer and can be used as a starting point for the 2,4,5-isomer.[4]

| Reagent | Ratio (by weight to water) | Example Quantity |

| Water | 1 | 300 kg |

| Concentrated Sulfuric Acid | 7.36 | 2208 kg |

| 2,4,6-Trichlorobenzotrichloride | - | 250 L |

| Reaction Temperature | - | 125 °C |

| Reaction Time | - | 3 hours addition, 3 hours insulation |

| Product Yield | - | High |

Logical Workflow for Hydrolysis of 2,4,5-Trichlorobenzotrichloride

Caption: Synthesis of 2,4,5-Trichlorobenzotrichloride and its hydrolysis.

Alternative and Precursor Syntheses

Synthesis of 1,2,4,5-Tetrachlorobenzene

1,2,4,5-Tetrachlorobenzene is a key precursor for some synthetic routes. It can be produced by the chlorination of less chlorinated benzenes.[5]

Experimental Protocol: Synthesis of 1,2,4,5-Tetrachlorobenzene

Materials:

-

Benzene or Chlorobenzene

-

Iodine

-

Antimony Trichloride

-

Chlorine gas

Procedure:

-

Charge a reactor with the starting benzene derivative, iodine, and antimony trichloride.

-

Introduce chlorine gas into the reaction mixture while maintaining the temperature between 55 and 80 °C.

-

After the reaction is complete, the crude solid product is obtained by filtration.

-

The product can be purified by washing with a solvent like cold methanol.

Quantitative Data:

| Reagent | Example Quantity |

| Chlorobenzene | 775 g |

| Iodine | 3 g |

| Antimony Trichloride | 5 g |

| Reaction Temperature | 55-80 °C |

| Reaction Time | 8 hours |

| Product | 800 g crude solid (80% 1,2,4,5-tetrachlorobenzene) |

This in-depth guide provides a solid foundation for the synthesis of this compound. Researchers and professionals are encouraged to consult the cited literature for further details and to adapt these protocols to their specific laboratory conditions and safety standards.

References

- 1. Chemistry 210 Experiment 6 [home.miracosta.edu]

- 2. orgsyn.org [orgsyn.org]

- 3. gauthmath.com [gauthmath.com]

- 4. CN101429117A - Process for producing 2, 4, 6-trichlorobenzoic acid - Google Patents [patents.google.com]

- 5. US3557227A - Method of producing 1,2,4,5-tetrachlorobenzene - Google Patents [patents.google.com]

An In-Depth Technical Guide on the Environmental Fate and Transport of 2,4,5-Trichlorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Trichlorobenzoic acid is a chlorinated aromatic carboxylic acid. While not as extensively studied as its phenoxyacetic acid counterpart, 2,4,5-T, understanding its behavior in the environment is crucial for a comprehensive assessment of its potential impact. This technical guide provides a detailed overview of the available scientific information regarding the environmental fate and transport of this compound, focusing on its physicochemical properties, degradation, mobility, and bioaccumulation potential. Due to the limited availability of data specifically for this compound, information from structurally similar compounds is included to provide a more complete picture, with clear indications of when such extrapolations are made.

Physicochemical Properties

The environmental behavior of a chemical is fundamentally governed by its physicochemical properties. These parameters influence its partitioning between different environmental compartments such as water, soil, and air, as well as its susceptibility to various degradation processes. A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₃Cl₃O₂ | [1][2] |

| Molecular Weight | 225.46 g/mol | [2] |

| Melting Point | 166.5 °C | |

| Water Solubility | 810 mg/L | [3] |

| Vapor Pressure | 8.27 x 10⁻⁵ mm Hg | [3] |

| Log P (Octanol-Water Partition Coefficient) | 3.47 | [3] |

| Henry's Law Constant | 4.41 x 10⁻⁸ atm-m³/mole | [3] |

| pKa | Data not available |

Note: An experimental pKa value for this compound was not found in the reviewed literature. The acidity of the carboxylic acid group is a critical parameter influencing its environmental mobility, as it will exist predominantly in its anionic form at typical environmental pH levels.

Environmental Fate

The fate of this compound in the environment is determined by a combination of transport and transformation processes.

Abiotic Degradation

Abiotic degradation involves the breakdown of a chemical without the involvement of biological organisms. The primary abiotic degradation pathways are photolysis and hydrolysis.

Photolysis: Limited specific data exists for the photodegradation of this compound. However, studies on the related compound 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) indicate that photolysis can occur. The primary photochemical steps for 2,4,5-T involve both photoionization and heterolytic cleavage of a C-Cl bond.

Hydrolysis: this compound is expected to be stable to hydrolysis under normal environmental conditions due to the stability of the carboxylic acid and chloro-substituted aromatic ring functionalities.

Biotic Degradation

Biodegradation by microorganisms is a major pathway for the dissipation of many organic compounds in the environment.

Aerobic Biodegradation: Information on the aerobic biodegradation of this compound is scarce. However, studies on other chlorobenzoic acids suggest that aerobic degradation can proceed via hydroxylation of the aromatic ring, followed by ring cleavage. For instance, the degradation of 2,4-dichlorobenzoic acid has been shown to be catalyzed by 2-halobenzoate-1,2-dioxygenase, leading to the formation of chlorocatechols.

Anaerobic Biodegradation: Under anaerobic conditions, reductive dechlorination is a key initial step in the degradation of chlorinated aromatic compounds. Studies on 2,4,5-T have shown that it can be dehalogenated to form dichlorophenoxyacetic acids.[4] It is plausible that this compound would undergo a similar initial reductive dechlorination step. The complete mineralization of 2,3,6-trichlorobenzoic acid has been demonstrated in a co-culture of anaerobic and aerobic bacteria, where the initial anaerobic reductive dechlorination was followed by aerobic degradation of the resulting dichlorobenzoate.

Based on the degradation of analogous compounds, a putative anaerobic degradation pathway for this compound is proposed below. This pathway involves sequential reductive dechlorination followed by mineralization of the resulting benzoic acid.

Proposed anaerobic degradation pathway for this compound.

Environmental Transport

The movement of this compound through the environment is primarily influenced by its partitioning behavior between soil, water, and air.

Soil Mobility

The mobility of a chemical in soil is largely determined by its sorption to soil particles. The key parameters used to describe this are the soil-water partition coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc).

No experimental Kd or Koc values were found specifically for this compound. However, for the related compound 2,4,6-trichlorobenzoic acid, log Koc values ranging from 0.82 to 3.10 L/kg have been reported, indicating low to moderate sorption. Given that this compound will be predominantly in its anionic form at typical soil pH, its mobility is expected to be relatively high, as anions are generally less sorbed to negatively charged soil colloids.

The determination of soil sorption coefficients is typically performed following the OECD Guideline 106, a batch equilibrium method.[5][6]

Objective: To determine the adsorption and desorption coefficients of a test substance in various soils.

Principle: A known mass of soil is equilibrated with a solution of the test substance of known concentration. After a defined period, the phases are separated, and the concentration of the test substance in the aqueous phase is measured. The amount adsorbed to the soil is calculated by the difference from the initial concentration.

Materials:

-

Test substance (e.g., ¹⁴C-labeled this compound)

-

A range of well-characterized soils (typically 5) with varying properties (organic carbon content, pH, texture)

-

0.01 M CaCl₂ solution

-

Centrifuge tubes

-

Shaker

-

Centrifuge

-

Analytical instrumentation for quantification (e.g., Liquid Scintillation Counter for radiolabeled compounds, HPLC-UV or LC-MS/MS for non-labeled compounds)

Procedure:

-

Preliminary Test: To determine the optimal soil-to-solution ratio, equilibration time, and appropriate analytical methods.

-

Adsorption Phase:

-

Weigh a known amount of air-dried, sieved soil into centrifuge tubes.

-

Add a known volume of the test substance solution in 0.01 M CaCl₂ at various concentrations.

-

Equilibrate the samples by shaking at a constant temperature (e.g., 20-25 °C) in the dark for a predetermined time (e.g., 24-48 hours).

-

Separate the solid and liquid phases by centrifugation.

-

Analyze the supernatant for the concentration of the test substance.

-

-

Desorption Phase:

-

After the adsorption phase, remove a known volume of the supernatant and replace it with a fresh solution of 0.01 M CaCl₂ without the test substance.

-

Resuspend the soil and equilibrate for the same duration as the adsorption phase.

-

Separate the phases and analyze the supernatant for the desorbed test substance.

-

-

Data Analysis:

-

Calculate the amount of substance adsorbed to the soil.

-

Plot the adsorbed concentration versus the equilibrium aqueous concentration to generate an adsorption isotherm.

-

Determine the Freundlich or Langmuir adsorption coefficients (Kf and 1/n, or KL and qmax) and the distribution coefficient (Kd).

-

Normalize Kd to the organic carbon content of the soil to obtain Koc.

-

Workflow for OECD 106 Soil Sorption/Desorption Study.

Volatilization

The Henry's Law Constant for this compound is low (4.41 x 10⁻⁸ atm-m³/mole), indicating that volatilization from water surfaces is not expected to be a significant transport pathway.[3]

Bioaccumulation

Bioaccumulation refers to the uptake and retention of a chemical in an organism from all sources of exposure (e.g., water, food, sediment). The bioconcentration factor (BCF) is a key parameter used to assess the potential for a chemical to accumulate in aquatic organisms from water.

No experimental BCF data were found for this compound. For the related compound 2,3,6-trichlorobenzoic acid, BCF values of less than 3.5 have been reported, suggesting a low potential for bioconcentration.[7] Based on the octanol-water partition coefficient (log P = 3.47), the BCF for this compound can be estimated using quantitative structure-activity relationships (QSARs). However, experimental determination is necessary for a definitive assessment.

The bioconcentration factor in fish is determined according to OECD Guideline 305.[8]

Objective: To determine the bioconcentration factor (BCF) of a test substance in fish.

Principle: Fish are exposed to the test substance at a constant concentration in water for a period (uptake phase) until a steady state is reached. The fish are then transferred to clean water for a depuration phase. The concentration of the test substance in the fish tissue and in the water is measured at intervals during both phases.

Materials:

-

Test substance (radiolabeled or non-labeled)

-

A suitable fish species (e.g., Zebrafish, Rainbow Trout)

-

Flow-through test system

-

Analytical instrumentation for quantification of the test substance in water and fish tissue.

Procedure:

-

Range-finding Test: To determine a suitable non-lethal test concentration.

-

Uptake Phase:

-

Expose fish to a constant, sublethal concentration of the test substance in a flow-through system.

-

Sample fish and water at predetermined intervals.

-

Continue until a steady-state concentration in the fish is observed (typically for 28 days).

-

-

Depuration Phase:

-

Transfer the remaining fish to a flow-through system with clean, untreated water.

-

Sample fish at intervals to determine the rate of elimination.

-

-

Data Analysis:

-

Calculate the uptake rate constant (k₁) and the depuration rate constant (k₂).

-

The steady-state BCF (BCFss) is calculated as the ratio of the concentration in the fish to the concentration in the water at steady state.

-

The kinetic BCF (BCFk) is calculated as the ratio of the uptake and depuration rate constants (k₁/k₂).

-

Workflow for OECD 305 Fish Bioconcentration Study.

Conclusion

The environmental fate and transport of this compound are characterized by knowledge gaps, particularly concerning its degradation rates and pathways, as well as its sorption and bioaccumulation potential. Based on its physicochemical properties and data from structurally similar compounds, it is expected to be moderately mobile in soil, have a low potential for volatilization, and a low to moderate potential for bioaccumulation. Biodegradation is likely to be the primary mechanism of its removal from the environment, with reductive dechlorination being a key initial step under anaerobic conditions. Further experimental studies are required to definitively characterize its environmental behavior and to provide the necessary data for robust risk assessments.

References

- 1. This compound | C7H3Cl3O2 | CID 5786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. d-nb.info [d-nb.info]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. oecd.org [oecd.org]

- 6. oecd.org [oecd.org]

- 7. 2,3,6-Trichlorobenzoic acid | C7H3Cl3O2 | CID 5759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. OECD 305 - Bioaccumulation in Fish: Aqueous and Dietary Exposure - Situ Biosciences [situbiosciences.com]

Photodegradation of 2,4,5-Trichlorobenzoic Acid in Water: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photodegradation of 2,4,5-Trichlorobenzoic acid (2,4,5-TBA) in aqueous environments. Due to the limited direct research on this specific compound, this guide synthesizes information from studies on structurally similar compounds, including other chlorinated benzoic acids and 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T), to project the likely degradation pathways, influential factors, and experimental considerations.

Introduction

This compound (C₇H₃Cl₃O₂) is a halogenated aromatic carboxylic acid.[1] Its chemical structure, characterized by a benzene ring substituted with three chlorine atoms and a carboxylic acid group, makes it a molecule of interest due to its potential persistence in the environment. Understanding the photodegradation of 2,4,5-TBA is crucial for assessing its environmental fate, developing effective water treatment technologies, and ensuring the safety of pharmaceutical and chemical products.

Photodegradation, the breakdown of molecules by light, is a key mechanism for the transformation of organic pollutants in water. This process can occur through direct photolysis, where the molecule itself absorbs light, or through indirect photolysis, which involves photosensitizers.

Mechanisms of Photodegradation

The photodegradation of chlorinated aromatic compounds like 2,4,5-TBA in water is expected to proceed through several primary mechanisms, primarily involving the cleavage of the carbon-chlorine (C-Cl) bond and subsequent reactions.

Direct Photolysis

Upon absorption of ultraviolet (UV) radiation, 2,4,5-TBA can undergo direct photolysis. The primary photochemical step likely involves the heterolytic cleavage of a C-Cl bond, leading to the formation of a carbocation and a chloride ion. This is a common pathway observed in the photolysis of other chlorinated aromatic compounds.[2] Another potential primary process is photoionization, which generates a radical cation and a hydrated electron.[2]

Indirect Photolysis (Photosensitization)

In natural waters, indirect photolysis can be a significant degradation pathway. Dissolved organic matter (DOM), nitrates, and nitrites can act as photosensitizers, absorbing sunlight and producing reactive oxygen species (ROS) such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and superoxide radicals (O₂⁻•). These highly reactive species can then attack the 2,4,5-TBA molecule, initiating its degradation.

Photocatalysis

The presence of a semiconductor photocatalyst, such as titanium dioxide (TiO₂), can significantly enhance the degradation rate of 2,4,5-TBA. When TiO₂ is irradiated with UV light of sufficient energy, it generates electron-hole pairs (e⁻/h⁺). These charge carriers can then react with water and oxygen to produce highly reactive hydroxyl radicals and superoxide radicals, which are potent oxidizing agents for organic pollutants.

Proposed Degradation Pathways

Based on studies of similar compounds, the photodegradation of 2,4,5-TBA is likely to proceed through a series of dechlorination and hydroxylation steps, ultimately leading to the opening of the aromatic ring and mineralization to CO₂, H₂O, and HCl.

A proposed degradation pathway is illustrated below:

Caption: Proposed photodegradation pathway of this compound.

Factors Influencing Photodegradation

Several environmental and experimental factors can significantly influence the rate and efficiency of 2,4,5-TBA photodegradation.

| Factor | Effect on Degradation Rate | Rationale |

| pH | Dependent | The speciation of 2,4,5-TBA (acidic vs. anionic form) and the surface charge of photocatalysts are pH-dependent, affecting adsorption and reaction kinetics.[3] |

| Initial Concentration | Generally decreases with increasing concentration | At high concentrations, self-quenching and competition for photons and reactive species can occur, reducing the quantum yield of degradation.[4] |

| Light Intensity | Increases with increasing intensity (up to a point) | Higher light intensity provides more photons to initiate photochemical reactions. However, at very high intensities, the rate may become mass-transfer limited. |

| Presence of Photosensitizers | Increases | Dissolved organic matter and other sensitizers generate reactive oxygen species that accelerate degradation. |

| Presence of Quenchers | Decreases | Certain ions and organic compounds can scavenge reactive species, inhibiting the degradation process. |

| Catalyst Loading (for photocatalysis) | Increases to an optimal point, then decreases | An optimal catalyst concentration maximizes the generation of reactive species. Excessive loading can lead to light scattering and reduced light penetration. |

Experimental Protocols

This section outlines a general experimental protocol for studying the photodegradation of 2,4,5-TBA in a laboratory setting.

Materials and Reagents

-

This compound (analytical standard)

-

High-purity water (e.g., Milli-Q)

-

Photocatalyst (e.g., TiO₂ P25) (for photocatalysis studies)

-

pH buffers

-

Solvents for extraction and analysis (e.g., acetonitrile, methanol)

-

Scavengers for reactive species (e.g., isopropanol for •OH, sodium azide for ¹O₂)

Experimental Setup

A typical experimental setup for a photodegradation study is depicted below:

Caption: General experimental workflow for a photodegradation study.

Procedure:

-

Solution Preparation: Prepare a stock solution of 2,4,5-TBA in high-purity water. Prepare working solutions of the desired initial concentration by diluting the stock solution. Adjust the pH of the solution using appropriate buffers.

-

Photoreactor Setup: Place the working solution in a quartz photoreactor equipped with a magnetic stirrer and a cooling jacket to maintain a constant temperature. For photocatalytic studies, add the desired amount of photocatalyst to the solution and stir in the dark for a period (e.g., 30 minutes) to establish adsorption-desorption equilibrium.

-

Irradiation: Irradiate the solution using a suitable UV lamp (e.g., medium-pressure mercury lamp). The wavelength of the lamp should be chosen based on the absorption spectrum of 2,4,5-TBA.

-

Sampling: Withdraw aliquots of the solution at regular time intervals.

-

Sample Preparation: Immediately filter the samples through a syringe filter (e.g., 0.22 µm) to remove any catalyst particles (if applicable).

-

Analysis: Analyze the concentration of 2,4,5-TBA and its degradation products in the filtered samples using appropriate analytical techniques.

Analytical Methods

The choice of analytical method depends on the specific objectives of the study.

-

High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a common method for quantifying the concentration of 2,4,5-TBA. Coupling HPLC with a mass spectrometer (LC-MS) allows for the identification and quantification of degradation intermediates.[2]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the analysis of volatile and semi-volatile degradation products, often after a derivatization step.

-

Total Organic Carbon (TOC) Analysis: TOC analysis measures the total amount of organically bound carbon in a sample, providing an indication of the extent of mineralization.

-

Ion Chromatography: This technique can be used to measure the concentration of chloride ions released during the degradation process, providing a direct measure of dechlorination.

Quantitative Data Summary (Hypothetical Data Based on Analogous Compounds)

As direct quantitative data for the photodegradation of 2,4,5-TBA is scarce, the following table presents hypothetical data based on typical values observed for other chlorinated benzoic acids to illustrate the expected trends.

| Parameter | Condition 1 (Direct Photolysis) | Condition 2 (TiO₂ Photocatalysis) |

| Initial Concentration | 10 mg/L | 10 mg/L |

| Light Source | 254 nm UV Lamp | 254 nm UV Lamp |

| Catalyst | None | TiO₂ (1 g/L) |

| pH | 7.0 | 5.5 |

| Temperature | 25 °C | 25 °C |

| Apparent First-Order Rate Constant (k_app) | 0.05 min⁻¹ | 0.25 min⁻¹ |

| Half-life (t₁/₂) | 13.9 min | 2.8 min |

| Degradation Efficiency (after 60 min) | 63% | 99% |

| TOC Removal (after 60 min) | 15% | 70% |

Logical Relationships of Influencing Factors

The interplay of various factors determines the overall efficiency of the photodegradation process.

Caption: Key factors influencing photodegradation efficiency.

Conclusion

The photodegradation of this compound in water is a complex process influenced by a multitude of factors. While direct experimental data for this specific compound is limited, research on analogous chlorinated aromatic compounds provides a strong basis for understanding its likely behavior. The primary degradation mechanisms are expected to involve C-Cl bond cleavage and hydroxylation, leading to eventual mineralization. Advanced oxidation processes, particularly TiO₂ photocatalysis, show significant promise for the efficient removal of 2,4,5-TBA from water. Further research is needed to elucidate the specific degradation pathways, reaction kinetics, and quantum yields for 2,4,5-TBA to develop optimized and effective water treatment strategies.

References

- 1. This compound | C7H3Cl3O2 | CID 5786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A mechanistic study of the photodegradation of herbicide 2,4,5-trichlorophenoxyacetic acid in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Photocatalysis of p-chlorobenzoic acid in aqueous solution under irradiation of 254 nm and 185 nm UV light - PubMed [pubmed.ncbi.nlm.nih.gov]

The Aquatic Toxicity of 2,4,5-Trichlorobenzoic Acid: A Technical Overview

A comprehensive review of the ecotoxicological data and methodologies for the evaluation of 2,4,5-Trichlorobenzoic acid in aquatic ecosystems.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a chlorinated aromatic carboxylic acid, has been a compound of interest due to its structural similarity to other persistent and toxic chloro-organic compounds. While its primary applications are in chemical synthesis, its potential for environmental release necessitates a thorough understanding of its impact on aquatic life. This technical guide provides a consolidated overview of the currently available information on the toxicity of this compound to a range of aquatic organisms. A significant challenge in compiling this guide is the notable scarcity of specific, publicly available experimental data on the aquatic toxicity of this particular compound. Much of the available literature focuses on the closely related but chemically distinct herbicide, 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T). This document will summarize the available data, highlight the knowledge gaps, and provide a framework for future research.

Introduction

This compound (2,4,5-TCBA) is a synthetic chemical compound with the molecular formula C₇H₃Cl₃O₂. Its chemical structure, characterized by a benzene ring substituted with three chlorine atoms and a carboxylic acid group, raises concerns about its potential environmental persistence and toxicity. The assessment of its impact on aquatic ecosystems is crucial for environmental risk assessment and the development of regulatory guidelines. This guide aims to provide a detailed technical overview of the aquatic toxicity of 2,4,5-TCBA, with a focus on quantitative data, experimental methodologies, and potential mechanisms of action.

Quantitative Toxicity Data

A thorough review of scientific literature and ecotoxicological databases reveals a significant lack of specific quantitative data on the toxicity of this compound to aquatic organisms. While data exists for the related compound 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T), it is crucial to distinguish between these two substances as their toxicological profiles may differ.

Table 1: Summary of Aquatic Toxicity Data for 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) (for comparative purposes)

| Test Organism | Endpoint | Concentration (mg/L) | Exposure Duration | Reference |

| Rainbow Trout (Oncorhynchus mykiss) | LC50 | 350 | 96 hours | [1] |

| Carp (Cyprinus carpio) | LC50 | 355 | 96 hours | [1] |

LC50: Lethal concentration that kills 50% of the test organisms.

Note: The data presented in Table 1 is for 2,4,5-T and is included for comparative context only. No specific LC50, EC50, or IC50 values for this compound for fish, aquatic invertebrates, or algae were found in the reviewed literature.

Experimental Protocols

Due to the absence of specific experimental studies on the aquatic toxicity of this compound, this section will outline a generalized experimental workflow for assessing the acute toxicity of a chemical compound to aquatic organisms, based on established OECD and EPA guidelines. This serves as a template for the necessary future research.

Caption: Generalized workflow for aquatic toxicity testing.

Key Methodological Considerations:

-

Test Organisms: Standard test species should be used, such as Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio) for fish, Daphnia magna for invertebrates, and Pseudokirchneriella subcapitata for algae.

-

Test Conditions: All test parameters, including water temperature, pH, dissolved oxygen, and light intensity/photoperiod, must be maintained within the recommended ranges for the specific test organism and protocol.

-

Analytical Chemistry: The concentrations of this compound in the test solutions should be analytically verified at the beginning and end of the exposure period to account for any potential degradation or adsorption.

-

Reference Toxicant: A reference toxicant with a known toxicity profile should be tested concurrently to ensure the health and sensitivity of the test organisms.

Signaling Pathways and Logical Relationships

In the absence of specific studies on the toxic mechanisms of this compound in aquatic organisms, we can hypothesize potential pathways based on the known effects of other chlorinated aromatic compounds. A common mechanism of toxicity for such compounds involves the induction of oxidative stress.

References

2,4,5-Trichlorobenzoic Acid as a Putative Metabolite of Herbicides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the metabolic fate of the phenoxyacetic acid herbicide 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), with a specific focus on the potential formation of 2,4,5-trichlorobenzoic acid. Historically, 2,4,5-T was a widely used herbicide, often in combination with 2,4-dichlorophenoxyacetic acid (2,4-D) as part of the defoliant Agent Orange.[1][2] Its use has been largely discontinued in many countries due to concerns over contamination with the highly toxic dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).[1][2] Understanding the metabolism and environmental degradation of 2,4,5-T is crucial for assessing its long-term environmental impact and potential human health effects.

While the user's query focuses on this compound as a metabolite, a thorough review of the available scientific literature indicates that the primary and well-documented initial metabolic step in the degradation of 2,4,5-T involves the cleavage of the ether bond, leading to the formation of 2,4,5-trichlorophenol , not this compound. This guide will present the established metabolic pathways of 2,4,5-T and discuss the analytical methodologies for the detection of its known metabolites.

Metabolic Pathways of 2,4,5-T

The biodegradation of 2,4,5-T has been studied in various microorganisms, with both aerobic and anaerobic pathways elucidated.

Aerobic Degradation of 2,4,5-T

The aerobic degradation of 2,4,5-T is best characterized in the bacterium Burkholderia cepacia AC1100. This strain can utilize 2,4,5-T as its sole source of carbon and energy.[3] The initial step in this pathway is the conversion of 2,4,5-trichlorophenoxyacetic acid to 2,4,5-trichlorophenol and glyoxylate, catalyzed by a specific oxygenase.[4] The resulting 2,4,5-trichlorophenol is then further degraded through a series of enzymatic reactions.

Caption: Aerobic degradation pathway of 2,4,5-T.

Anaerobic Biodegradation of 2,4,5-T

Under anaerobic conditions, the degradation of 2,4,5-T proceeds through a series of reductive dechlorination steps.[5] Studies with microbial consortia from methanogenic aquifers have shown that 2,4,5-T is sequentially dehalogenated to form dichlorophenoxyacetic acids, monochlorophenoxyacetic acids, and ultimately phenol.[5] The cleavage of the ether side-chain can occur at different stages of the dechlorination process.

Caption: Anaerobic degradation pathway of 2,4,5-T.

Quantitative Data on 2,4,5-T Metabolism

Quantitative data on the formation of 2,4,5-T metabolites is often presented in terms of half-life in different environmental matrices and the percentage of the parent compound transformed over time.

| Parent Compound | Metabolite | System/Organism | Half-life of Parent | Metabolite Formation (% of initial parent) | Reference |

| 2,4,5-T | 2,4,5-Trichlorophenol | Burkholderia cepacia AC1100 | Not specified | Not specified | [3][4] |

| 2,4,5-T | Dichlorophenoxyacetic acids | Methanogenic aquifer slurry | Not specified | Detected as intermediates | [5] |

| 2,4,5-T | Monochlorophenoxyacetic acids | Methanogenic aquifer slurry | Not specified | Detected as intermediates | [5] |

| 2,4,5-T | Phenol | Methanogenic aquifer slurry | Not specified | Detected as a final aromatic intermediate | [5] |

Experimental Protocols

Analysis of 2,4,5-T and its Metabolites in Environmental Samples

The analysis of 2,4,5-T and its degradation products, such as 2,4,5-trichlorophenol, in environmental matrices like soil and water typically involves sample extraction, cleanup, and instrumental analysis.

1. Sample Preparation

-

Soil: Extraction is commonly performed using an organic solvent mixture such as methylene chloride/acetone.[6] Pressurized fluid extraction or Soxhlet extraction can be employed. The extract is then concentrated and may require a cleanup step to remove interfering substances.

-

Water: Solid-phase extraction (SPE) is a common technique for extracting phenoxyacetic acids and their metabolites from water samples. The analytes are adsorbed onto a solid sorbent, and then eluted with a small volume of an organic solvent.

2. Instrumental Analysis

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and selective method for the determination of these compounds.[7][8][9]

-

Chromatographic Separation: A C18 reversed-phase column is typically used for separation. The mobile phase often consists of a gradient of acetonitrile and water, with a small amount of formic acid to improve peak shape and ionization efficiency.[9]

-

Mass Spectrometric Detection: Electrospray ionization (ESI) in negative ion mode is commonly used for the detection of phenoxyacetic acids and their phenolic metabolites. Multiple reaction monitoring (MRM) is employed for quantification, providing high selectivity and sensitivity.[7]

Caption: General workflow for analysis of 2,4,5-T and its metabolites.

Toxicity of this compound

There is limited specific toxicological data available for this compound in the public domain. The majority of toxicity studies related to 2,4,5-T have focused on the parent compound itself and its highly toxic contaminant, TCDD. 2,4,5-T is considered to have moderate acute toxicity.[10] The International Agency for Research on Cancer (IARC) has classified chlorophenoxy herbicides as a group as "possibly carcinogenic to humans" (Group 2B). The primary health concerns associated with 2,4,5-T exposure have been linked to the presence of TCDD.

Conclusion

References

- 1. CDC - NBP - Biomonitoring Summaries - 2,4,5-Trichlorophenoxyacetic Acid [medbox.iiab.me]

- 2. healthandenvironment.org [healthandenvironment.org]

- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 4. 2,4,5-Trichlorophenoxyacetic Acid Degradation Pathway [eawag-bbd.ethz.ch]

- 5. Anaerobic Biodegradation of 2,4,5-Trichlorophenoxyacetic Acid in Samples from a Methanogenic Aquifer: Stimulation by Short-Chain Organic Acids and Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. gcms.cz [gcms.cz]

- 7. alsenvironmental.co.uk [alsenvironmental.co.uk]

- 8. researchgate.net [researchgate.net]

- 9. Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2,4,5-trichlorophenoxyacetic acid [sitem.herts.ac.uk]

Physical and chemical properties of 2,4,5-trichlorobenzoic acid.

An In-Depth Technical Guide to the Physical and Chemical Properties of 2,4,5-Trichlorobenzoic Acid

Introduction

This compound (2,4,5-TCBA) is a chlorinated aromatic carboxylic acid. It is a derivative of benzoic acid with three chlorine atoms substituted at the 2, 4, and 5 positions of the benzene ring.[1] Historically, this compound and its derivatives have been significant as intermediates in the synthesis of herbicides and other agrochemicals.[2] Its molecular structure, featuring a stable aromatic ring, a reactive carboxylic acid group, and electron-withdrawing chlorine substituents, imparts a unique set of physical and chemical properties that are critical to its application and environmental fate.

This guide provides a comprehensive overview of the core physical and chemical characteristics of 2,4,5-TCBA, intended for researchers, chemists, and professionals in drug development and environmental science. We will delve into its structural and physicochemical properties, spectroscopic profile for identification, synthesis pathways, and essential safety protocols.

Molecular Structure and Identification

The foundational identity of this compound is defined by its molecular structure and standard identifiers.

Caption: Molecular Structure of this compound.

Table 1: Core Identifiers for this compound

| Property | Value | Source(s) |

| CAS Number | 50-82-8 | [2][3][4][5] |

| Molecular Formula | C₇H₃Cl₃O₂ | [2][3][4] |

| Molecular Weight | 225.46 g/mol | [2][3][4][6] |

| IUPAC Name | This compound | [7] |

| SMILES | C1=C(C(=CC(=C1Cl)Cl)Cl)C(=O)O | [3][7] |

| InChIKey | PTFNNDHASFGWFI-UHFFFAOYSA-N | [7] |

Physical Properties

The physical state and solubility of 2,4,5-TCBA are dictated by its crystalline structure and the polarity imparted by the carboxylic acid group, counterbalanced by the lipophilic nature of the chlorinated ring.

Table 2: Key Physical Properties of this compound

| Property | Value | Source(s) |

| Appearance | Yellow powder or white crystalline solid | [1][2] |

| Melting Point | 159-164 °C | [5] |

| 166.5 °C | [6][8] | |

| Water Solubility | 810 mg/L | [8] |

| LogP (Octanol-Water) | 3.345 - 3.470 | [3][8] |

| Vapor Pressure | 8.27E-05 mm Hg | [8] |

| Henry's Law Constant | 4.41E-08 atm-m³/mole | [8] |

The compound's solid state at room temperature is confirmed by its relatively high melting point.[1] Its low water solubility and a LogP value greater than 3 indicate a preference for nonpolar environments, suggesting it is more soluble in organic solvents and has a potential for bioaccumulation.[1][3][8]

Chemical Properties and Reactivity

The chemical behavior of 2,4,5-TCBA is governed by the interplay between the acidic carboxyl group and the heavily chlorinated aromatic ring.

-

Acidity : As a carboxylic acid, it reacts with bases to form carboxylate salts. For instance, with sodium hydroxide, it forms sodium 2,4,5-trichlorobenzoate.[9]

-

Stability : The compound is stable under normal handling and storage conditions.[10]

-

Reactivity : It is incompatible with strong bases and strong oxidizing agents.[10] The carboxylic acid group can undergo typical reactions like esterification.[1]

-

Decomposition : When heated to decomposition, it can emit toxic fumes, including carbon oxides and hydrogen chloride.[10][11]

Synthesis Pathways

The synthesis of this compound is a critical process for its use as a chemical intermediate. While many industrial methods are proprietary, a general approach involves the hydrolysis of a corresponding trihalomethylbenzene derivative.

A disclosed method for producing 2,4,5-trihalobenzoic acids involves heating a composition of water, a mineral acid, and a 2,4,5-trihalobenzyl or benzal halide at temperatures between 130°C and 190°C.[12] This process highlights a direct conversion pathway from readily available precursors.

Caption: Generalized workflow for the synthesis of 2,4,5-TCBA.[12]

Spectroscopic Analysis for Compound Verification

Verifying the identity and purity of 2,4,5-TCBA requires standard analytical techniques. The causality behind using multiple spectroscopic methods is to create a self-validating system: IR confirms functional groups, Mass Spec confirms molecular weight and fragmentation, and NMR confirms the precise arrangement of atoms.

Experimental Protocol: Sample Preparation for Analysis

-

For IR Spectroscopy : Prepare a KBr pellet by mixing a small amount of the 2,4,5-TCBA sample with dry potassium bromide powder and pressing it into a transparent disk.[7]

-

For Mass Spectrometry (GC-MS) : Dissolve the sample in a suitable volatile organic solvent (e.g., ethyl acetate). The concentration should be optimized for the instrument's sensitivity.

-

For NMR Spectroscopy : Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard.[13]

Caption: Standard workflow for preparing 2,4,5-TCBA for analysis.

Expected Spectral Data

-

Infrared (IR) Spectroscopy : The FTIR spectrum, typically run in a KBr wafer, will show characteristic peaks.[7] Key absorptions include a broad O-H stretch from the carboxylic acid group (around 2500-3300 cm⁻¹), a sharp C=O stretch (around 1700 cm⁻¹), and C-Cl stretches in the fingerprint region.

-

Mass Spectrometry (MS) : In GC-MS analysis, 2,4,5-TCBA will show a molecular ion peak corresponding to its molecular weight.[7] The isotopic pattern of the three chlorine atoms will be a key diagnostic feature.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : The ¹H NMR spectrum is simple, showing signals for the two aromatic protons.[7] The chemical shifts and coupling constants of these protons provide definitive evidence for the 2,4,5-substitution pattern on the aromatic ring.

Safety, Handling, and Toxicology

Due to its chemical nature, this compound must be handled with appropriate safety precautions.

-

GHS Hazard Classification : It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7][10]

-

Handling : Use only in well-ventilated areas and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection if dust is generated.[10] Avoid breathing dust, mist, or spray.[10]

-

Storage : Store in a dry, cool, and well-ventilated area in a tightly closed container.[2][10]

-

First Aid :

-

Skin Contact : Wash off with plenty of soap and water.[10]

-

Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[10]

-

Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek medical attention.[10]

-

Inhalation : Move the person to fresh air. If not breathing, give artificial respiration.[10]

-

Conclusion

This compound is a well-defined chemical compound with distinct physical and chemical properties derived from its chlorinated aromatic structure. Its characterization is straightforward using standard spectroscopic methods, and its synthesis is achievable through established chemical pathways. While it has valuable applications as a chemical intermediate, its hazardous properties necessitate careful handling and adherence to safety protocols. This guide provides the foundational technical knowledge required for the safe and effective use of 2,4,5-TCBA in research and development settings.

References

- 1. CAS 50-82-8: this compound | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemscene.com [chemscene.com]

- 4. scbt.com [scbt.com]

- 5. CAS 50-82-8 | 2621-5-23 | MDL MFCD01662044 | this compound | SynQuest Laboratories [synquestlabs.com]

- 6. alfa-chemical.com [alfa-chemical.com]

- 7. This compound | C7H3Cl3O2 | CID 5786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. parchem.com [parchem.com]

- 9. Sodium this compound | C7H2Cl3NaO2 | CID 119025624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. synquestlabs.com [synquestlabs.com]

- 11. 2,3,6-Trichlorobenzoic acid | C7H3Cl3O2 | CID 5759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. US5196590A - Method of making 2,4,5-trihalobenzoic acid - Google Patents [patents.google.com]

- 13. rsc.org [rsc.org]

In-Depth Technical Guide: 2,4,5-Trichlorobenzoic Acid (CAS 50-82-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical information, experimental protocols, and potential biological relevance of 2,4,5-Trichlorobenzoic Acid (CAS 50-82-8). The information is compiled from various scientific sources to support research and development activities.

Chemical Identification and Properties

This compound is a chlorinated aromatic carboxylic acid. It is a solid at room temperature and sees use as a research chemical and an intermediate in the synthesis of other compounds.[1]

Chemical Structure and Identifiers

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 50-82-8 | PubChem[2] |

| Molecular Formula | C₇H₃Cl₃O₂ | PubChem[2] |

| Canonical SMILES | C1=C(C(=CC(=C1Cl)Cl)Cl)C(=O)O | PubChem[2] |

| InChI | InChI=1S/C7H3Cl3O2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H,(H,11,12) | PubChem[2] |

| InChIKey | PTFNNDHASFGWFI-UHFFFAOYSA-N | PubChem[2] |

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Weight | 225.46 g/mol | Chem-Impex[1] |

| Appearance | Yellow powder | Chem-Impex[1] |

| Melting Point | 166.5 °C | Synquest Labs[3] |

| Purity | ≥ 96% | Chem-Impex[1] |

| Storage Conditions | Store at 0-8°C | Chem-Impex[1] |

Safety and Hazard Information

This compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3]

GHS Hazard Statements:

Precautionary Statements:

Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be used when handling this chemical.[3] Work should be conducted in a well-ventilated area.[3]

Experimental Protocols

Synthesis

A specific, detailed synthesis protocol for this compound is not available in the public domain. However, a plausible synthetic route could involve the oxidation of 2,4,5-trichlorotoluene. Another approach could be adapted from the synthesis of the related compound, 2,4,6-trichlorobenzoic acid, which is produced from 1,3,5-trichlorobenzene.[4][5]

A generalized workflow for a potential synthesis is presented below.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C7H3Cl3O2 | CID 5786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. synquestlabs.com [synquestlabs.com]

- 4. CN101429117A - Process for producing 2, 4, 6-trichlorobenzoic acid - Google Patents [patents.google.com]

- 5. Trichlorobenzoic acid - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Safety and Handling of 2,4,5-Trichlorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2,4,5-Trichlorobenzoic acid (CAS No. 50-82-8), a compound utilized in various research and industrial applications, including as a herbicide and an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Due to its hazardous properties, strict adherence to safety protocols is imperative to mitigate potential risks to personnel and the environment.

Chemical and Physical Properties

This compound is a chlorinated aromatic carboxylic acid.[3] Understanding its physical and chemical properties is fundamental to its safe handling and storage.

| Property | Value | Reference |

| Molecular Formula | C₇H₃Cl₃O₂ | [1][4][5] |

| Molecular Weight | 225.46 g/mol | [4][5] |

| Appearance | Yellow powder | [6] |

| CAS Number | 50-82-8 | [1][4][5] |

| Melting Point | 166-167 °C | [7] |

| Solubility | Low solubility in water; more soluble in organic solvents. | [3] |

| Stability | Stable under normal handling and storage conditions. | [1] |

| Incompatibilities | Strong bases, Strong oxidizing agents. | [1] |

| Hazardous Decomposition Products | Under fire conditions, may produce carbon oxides and hydrogen chloride. | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

| Hazard Class | Category | Hazard Statement | GHS Pictogram | Signal Word |

| Skin Irritation | 2 | H315: Causes skin irritation | GHS07 | Warning |

| Serious Eye Irritation | 2A | H319: Causes serious eye irritation | GHS07 | Warning |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | GHS07 | Warning |

Quantitative Toxicity Data

| Test Type | Route of Exposure | Species | Dose/Duration | Toxic Effects | Reference |

| LD50 | Subcutaneous | Mouse | 300 mg/kg | Behavioral: altered sleep time, muscle weakness; Lungs, Thorax, or Respiration: dyspnea | [7] |

For the related herbicide 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) , the following data is available:

| Test Type | Route of Exposure | Species | Dose/Duration | Reference |

| LC50 (96 hours) | Water | Rainbow Trout | 350 mg/L | [8] |

| LC50 (96 hours) | Water | Carp | 355 mg/L | [8] |

| LD50 (48 hours) | - | Honey Bee | 1.01 µ g/bee | [8] |

| 8-day dietary LC50 | Diet | Bobwhite Quail | 2776 mg/kg | [8] |

Safety and Handling Precautions

Proper handling procedures are essential to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

| PPE Type | Specifications |

| Eye/Face Protection | Chemical safety goggles or safety glasses with side-shields are mandatory. A face shield should be worn when there is a risk of splashing. |

| Hand Protection | Wear protective gloves (e.g., nitrile, butyl rubber). Gloves must be inspected before use and disposed of properly after handling. |

| Skin and Body Protection | Wear suitable protective clothing, such as a lab coat or chemical-resistant suit, to prevent skin contact. Safety shoes are also recommended. |

| Respiratory Protection | In case of inadequate ventilation or when dust, mist, or spray is generated, wear a NIOSH-approved respirator. |

Source:[1]

Engineering Controls

| Control | Description |

| Ventilation | Use only outdoors or in a well-ventilated area. A local exhaust ventilation system is recommended to control airborne concentrations. |

| Safety Stations | Emergency eye wash fountains and safety showers should be readily available in the immediate vicinity of any potential exposure. |

Source:[1]

Handling and Storage

| Aspect | Precaution |

| Handling | Avoid breathing dust, mist, or spray. Avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. |

| Storage | Store in a cool, dry, and well-ventilated place. Keep container tightly closed. Store locked up. Keep away from heat, sparks, and flame. |

Source:[1]

Caption: Workflow for safe handling and storage.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

| Emergency Situation | Procedure |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Get medical advice/attention. |

| Skin Contact | Wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse. Get medical advice/attention if skin irritation occurs. |

| Eye Contact | Immediately flush eyes thoroughly with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical advice/attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth out with water. Never give anything by mouth to an unconscious person. Get medical advice/attention. |

| Accidental Release | Evacuate unnecessary personnel. Ensure adequate ventilation. Do not breathe dust. Wear appropriate PPE. Sweep or shovel spills into an appropriate container for disposal. Avoid release to the environment. |

| Fire | Use alcohol-resistant foam, carbon dioxide, dry powder, or water spray. In case of fire, evacuate the area. Firefighters should wear gas-tight chemically protective clothing in combination with a self-contained breathing apparatus. |

Source:[1]

Caption: Emergency response decision tree.

Disposal Considerations

Waste from this compound must be handled as hazardous waste. Dispose of contents/container in accordance with licensed collector's sorting instructions.[1] It is recommended to use an authorized incinerator equipped with an afterburner and a flue gas scrubber.[1] Do not allow the product to enter drains or public waters.

Experimental Protocols for Safety Assessment

Standardized protocols are crucial for evaluating the toxicological properties of chemicals like this compound. The following are summaries of relevant OECD guidelines.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

-

Principle: A stepwise procedure using a minimum number of animals per step to obtain sufficient information on acute toxicity for classification.

-

Methodology:

-

Animal Selection: Use a single sex (typically female rats).

-

Dosing: Administer a single oral dose of the substance by gavage.

-

Stepwise Procedure:

-

Start with a predetermined dose level.

-

Use three animals per step.

-

The outcome of one step (mortality or no mortality) determines the next dose level (higher or lower).

-

-

Observation: Observe animals for up to 14 days for signs of toxicity and mortality.

-

-

Endpoint: Classification of the substance into a GHS category based on the observed toxicity at different dose levels.

In Vitro Skin Irritation - OECD Test Guideline 439 (Reconstructed Human Epidermis Test Method)

-

Principle: An in vitro method to assess the skin irritation potential of a chemical by measuring its cytotoxic effect on a reconstructed human epidermis (RhE) model.

-

Methodology:

-

Test System: Utilize a commercially available RhE model.

-

Application: Apply the test chemical topically to the surface of the RhE tissue.

-

Exposure and Incubation: Expose the tissue to the chemical for a defined period, followed by a post-exposure incubation period.

-

Viability Assessment: Determine cell viability using a colorimetric assay, such as the MTT assay.

-

-

Endpoint: A chemical is classified as a skin irritant if the tissue viability is reduced below a certain threshold (e.g., ≤ 50%) compared to a negative control.

In Vitro Cytotoxicity - MTT Assay

-

Principle: A colorimetric assay to measure cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Methodology:

-

Cell Culture: Plate cells in a multi-well plate and expose them to various concentrations of this compound.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to the wells.

-

Incubation: Incubate the plate to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or SDS-HCl solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a plate reader.

-

-

Endpoint: The intensity of the purple color is directly proportional to the number of viable cells, allowing for the determination of the concentration of the test substance that causes a 50% reduction in cell viability (IC50).

Potential Mechanism of Toxicity: Interference with Cholinergic Signaling

While the precise molecular mechanisms of this compound toxicity are not fully elucidated, studies on the structurally and toxicologically related herbicide 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) suggest a potential interaction with the cholinergic nervous system. Research indicates that 2,4,5-T can lead to the formation of a "false cholinergic messenger". This suggests that 2,4,5-T, and possibly this compound, could be metabolized into a form that interferes with acetylcholine (ACh), a critical neurotransmitter.

This interference could occur at several points in the cholinergic signaling pathway, potentially leading to the observed toxic effects. The diagram below illustrates a hypothetical pathway based on this evidence.

Caption: Potential interference with cholinergic signaling.

This guide is intended to provide comprehensive safety information for trained professionals. Always consult the most recent Safety Data Sheet (SDS) for this compound before use and adhere to all institutional and regulatory safety guidelines.

References

- 1. synquestlabs.com [synquestlabs.com]

- 2. capotchem.com [capotchem.com]

- 3. pic.int [pic.int]